Cletoquine Hydrochloride

Pharmacokinetics Half-life Drug exposure persistence

Cletoquine hydrochloride (CAS 159358-29-9; free base CAS 4298-15-1), also designated desethylhydroxychloroquine or DHCQ, is the primary pharmacologically active N-deethylated metabolite of the 4-aminoquinoline antimalarial and immunomodulatory agent hydroxychloroquine (HCQ). It is produced endogenously via hepatic cytochrome P450 isoforms—predominantly CYP2D6, CYP3A4, CYP3A5, and CYP2C8—and circulates in human blood at concentrations that typically reach approximately 80% of the parent drug level at steady state.

Molecular Formula C16H23Cl2N3O
Molecular Weight 344.3 g/mol
Cat. No. B13437994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCletoquine Hydrochloride
Molecular FormulaC16H23Cl2N3O
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl
InChIInChI=1S/C16H22ClN3O.ClH/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);1H
InChIKeyQHQKUZCYOUFMEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cletoquine Hydrochloride: Identification and Pharmacological Classification for Procurement Assessment


Cletoquine hydrochloride (CAS 159358-29-9; free base CAS 4298-15-1), also designated desethylhydroxychloroquine or DHCQ, is the primary pharmacologically active N-deethylated metabolite of the 4-aminoquinoline antimalarial and immunomodulatory agent hydroxychloroquine (HCQ) [1]. It is produced endogenously via hepatic cytochrome P450 isoforms—predominantly CYP2D6, CYP3A4, CYP3A5, and CYP2C8—and circulates in human blood at concentrations that typically reach approximately 80% of the parent drug level at steady state [2]. As a racemic mixture with a molecular weight of 344.28 g/mol (HCl salt), cletoquine hydrochloride serves as both a reference standard for analytical method development (e.g., as Hydroxychloroquine Sulfate EP Impurity C) and as a standalone research tool for investigating antimalarial mechanisms, antiviral activity against chikungunya virus (CHIKV), and autoimmune disease pathways [3].

Why Cletoquine Hydrochloride Cannot Be Replaced by Hydroxychloroquine, Chloroquine, or Desethylchloroquine in Research Protocols


Despite sharing a 7-chloroquinoline scaffold, cletoquine hydrochloride exhibits a pharmacokinetic, metabolic, and stereochemical profile that diverges substantially from its parent drug hydroxychloroquine and its sibling metabolite desethylchloroquine (DCQ). In rat models, cletoquine demonstrates a terminal half-life approximately 5-fold longer than HCQ (109.8 h vs. 21.1 h) and achieves systemic exposure (AUC) approximately 2.8-fold higher, driven by 4.75-fold slower clearance [1]. Its CYP3A4 direct inhibition constant (Ki = 91.7 μM) differs meaningfully from DCQ (Ki = 132 μM) and the secondary metabolite didesethylchloroquine (Ki = 27.7 μM), indicating distinct drug–drug interaction liability [2]. Furthermore, cletoquine exhibits a reversed stereoselective disposition relative to HCQ: in rheumatoid arthritis patients, the blood (R)/(S) enantiomer ratio for cletoquine is 0.45 (S-enantiomer predominates), whereas the parent HCQ ratio is 2.2 (R-enantiomer predominates), a consequence of enantioselective metabolism that cannot be replicated by simply adjusting the dose of the racemic parent drug [3]. These multidimensional differences mean that cletoquine is not functionally interchangeable with HCQ, chloroquine, or DCQ in any experimental system where pharmacokinetic duration, metabolite-mediated CYP inhibition, or stereochemical pharmacology are relevant variables.

Cletoquine Hydrochloride: Quantified Differentiation Evidence for Comparator-Informed Procurement Decisions


Terminal Elimination Half-Life: Cletoquine vs. Hydroxychloroquine in Rat Pharmacokinetic Model

In a controlled rat pharmacokinetic study (n = 5) employing a validated UHPLC-MS/MS method with simultaneous quantitation of HCQ and its three metabolites, cletoquine (DHCQ) exhibited a terminal elimination half-life (T1/2) of 109.82 ± 46.38 h, compared to 21.14 ± 10.31 h for the parent compound HCQ—a 5.2-fold longer persistence [1]. This extended half-life is accompanied by a 4.75-fold slower total body clearance (CL = 0.32 ± 0.07 L/h/kg for DHCQ vs. 1.52 ± 0.38 L/h/kg for HCQ) and a 2.8-fold higher total systemic exposure (AUC0→∞ = 118,353.55 ± 27,515.19 μg/L·h for DHCQ vs. 42,774.94 ± 8,495.26 μg/L·h for HCQ) [1]. The maximum concentration (Cmax) of DHCQ was 551.40 ± 83.66 μg/L, reached at a substantially later Tmax of 72.00 ± 33.94 h, compared to HCQ Cmax of 1,440.72 ± 298.24 μg/L at Tmax 4.00 ± 2.83 h [1].

Pharmacokinetics Half-life Drug exposure persistence

CYP3A4 Direct Inhibition Potency: Cletoquine Distinguished from Co-Metabolites Desethylchloroquine and Didesethylchloroquine

In a head-to-head in vitro inhibition study using human liver microsomes (HLM, 0.05 mg/mL) with midazolam as the CYP3A4 probe substrate, cletoquine (DHCQ) exhibited a direct CYP3A4 inhibition constant (Ki) of 91.7 μM, compared to 132 μM for desethylchloroquine (DCQ) and 27.7 μM for didesethylchloroquine (DDCQ) [1]. This places DHCQ at an intermediate inhibitory potency—approximately 1.4-fold weaker than DCQ but 3.3-fold weaker than DDCQ. For time-dependent CYP3A4 inhibition, DHCQ displayed a KI of 548 μM and a maximal inactivation rate (kinact) of 0.60 min⁻¹, compared to DCQ (KI = 67.3 μM, kinact = 0.14 min⁻¹) and DDCQ (KI = 32.0 μM, kinact = 0.18 min⁻¹), indicating that while DHCQ is a less potent time-dependent inhibitor by affinity, it possesses a substantially faster inactivation rate once bound [1]. The predicted midazolam plasma AUC increase (AUCR) attributable to HCQ metabolites at clinically relevant total plasma concentrations was 1.6–1.9, rising to ≥5.3 when accounting for blood and liver tissue accumulation [1].

Drug-drug interaction CYP3A4 inhibition Metabolite safety profiling

Stereoselective Disposition: Cletoquine Enantiomer Ratio Is Inverted Relative to Parent Hydroxychloroquine in Rheumatoid Arthritis Patients

In a clinical study of 8 rheumatoid arthritis patients receiving chronic oral racemic HCQ, the steady-state blood enantiomer concentration ratio (R)/(S) for cletoquine (desethylhydroxychloroquine) was 0.45 (range 0.34–0.58), signifying a substantial predominance of the (S)-enantiomer [1]. This pattern is inverted relative to the parent drug HCQ, for which the mean (R)/(S) ratio was 2.2 (range 1.6–2.9)—a nearly 5-fold difference in enantiomeric preference between the metabolite and its parent [1]. The sibling metabolite desethylchloroquine (DCQ) displayed an intermediate (R)/(S) ratio of 0.56 (range 0.35–0.86), also distinct from DHCQ [1]. This stereoselectivity arises from differential rates of formation and clearance of the enantiomers by CYP2D6, CYP3A4, and CYP2C8, and has been confirmed in both human and rat models, where the same reversal (HCQ R/S > 1, DHCQ R/S < 1) is consistently observed [2].

Stereochemistry Enantioselective metabolism Chiral pharmacology

DHCQ/HCQ Metabolic Ratio as a Pharmacodynamic Biomarker: Association with Lipid Profile Improvement in SLE Patients

In a prospective cohort study of 459 Chinese adult SLE patients receiving stable long-term HCQ therapy, a whole-blood DHCQ/HCQ metabolic ratio exceeding 0.69 was independently associated with clinically meaningful lipid profile improvement (fully adjusted odds ratio [OR] 1.77, 95% CI 1.17 to 2.68, P = 0.007) [1]. Notably, the absolute concentrations of HCQ or DHCQ individually were not significantly associated with lipid improvement; only the metabolic ratio—reflecting the extent of HCQ-to-DHCQ conversion—carried predictive value [1]. This ratio is influenced by CYP2C8 polymorphisms (rs10882521, rs17110453, rs7910936), with patients carrying both a favorable CYP2C8 genotype and a DHCQ/HCQ ratio > 0.69 deriving the greatest benefit (adjusted OR up to 5.96 for rs10882521 TT carriers) [1]. In a separate study of 176 SLE patients, blood DHCQ concentration was negatively correlated with disease activity (SLEDAI score) after adjusting for confounders (P = 0.011), independent of HCQ concentration [2].

Therapeutic drug monitoring Metabolic ratio Autoimmune disease biomarker

CHIKV P23pro-zbd Domain Binding: Cletoquine Demonstrates Superior in Silico Affinity Relative to Chloroquine

In a computational molecular docking study targeting the P23pro-zbd domain of chikungunya virus (CHIKV)—a structured RNA-binding domain essential for viral genome replication—cletoquine was among the chloroquine derivatives exhibiting better binding affinity than the reference inhibitor chloroquine, alongside didesethyl chloroquine hydroxyacetamide and hydroxychloroquine [1]. The tertiary structure of the P23pro-zbd domain was validated by PROCHECK (93.1% residues in favored regions), ERRAT (87.480 overall quality score), and ProSA (Z-score: −11.72) [1]. Molecular dynamics (MD) simulation further identified the key binding-site residues (Thr1312, Ala1355, Ala1356, Asn1357, Asp1364, Val1366, Cys1367, Ala1401, Gly1403, Ser1443, Tyr1444, Gly1445, Asn1459, Thr1463) responsible for stable ligand-protein interaction with cletoquine and related derivatives [1]. The study authors concluded that these results provide a basis for developing novel chemotherapeutic strategies against CHIKV, while noting that detailed in vivo validation is required to confirm drug-likeness [1].

Chikungunya virus Molecular docking Antiviral target engagement

Cletoquine Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Preclinical Antimalarial Efficacy Studies Requiring Extended Pharmacodynamic Coverage

Investigators conducting murine malaria models where sustained blood schizonticidal activity over multiple 48–72 h Plasmodium life cycles is critical should select cletoquine hydrochloride over the parent HCQ. The 5.2-fold longer half-life (109.8 h vs. 21.1 h) and 2.8-fold higher AUC0→∞ (118,354 vs. 42,775 μg/L·h) demonstrated in rat PK studies [1] translate to extended drug exposure without the need for repeated dosing, reducing handling stress confounds in animal models and enabling more accurate dose–response characterization. This is particularly relevant for evaluating activity against chloroquine-resistant P. falciparum strains where sustained intraparasitic drug concentrations may be necessary to overcome resistance-associated efflux mechanisms.

In Vitro CYP3A4-Mediated Drug–Drug Interaction Risk Stratification for Combination Therapy Development

Pharmaceutical scientists designing combination antimalarial or antiviral regimens that include 4-aminoquinoline derivatives should incorporate cletoquine hydrochloride as a distinct test article in CYP3A4 inhibition screening panels. The head-to-head comparative Ki data—DHCQ Ki = 91.7 μM vs. DCQ Ki = 132 μM vs. DDCQ Ki = 27.7 μM—demonstrate that each HCQ metabolite occupies a different position on the CYP3A4 inhibition potency spectrum [2]. Using only the parent HCQ for DDI predictions would fail to capture the metabolite-specific time-dependent inactivation kinetics (DHCQ kinact = 0.60 min⁻¹, the fastest among the three metabolites), potentially underestimating the risk of clinically significant interactions with narrow-therapeutic-index CYP3A4 substrates such as midazolam, cyclosporine, or certain chemotherapeutics [2].

Chiral Pharmacology Investigations of 4-Aminoquinoline Enantiomer-Specific Effects

Research groups studying enantiomer-specific differences in 4-aminoquinoline pharmacology—including differential hERG channel binding (QT prolongation risk), retinal pigment epithelium accumulation (retinopathy risk), or immunomodulatory potency—require cletoquine hydrochloride as a comparator with a fundamentally inverted enantiomeric signature. The established clinical (R)/(S) ratio of 0.45 for DHCQ (S-enantiomer dominant) vs. 2.2 for HCQ (R-enantiomer dominant) [3] makes cletoquine an essential tool for dissecting whether adverse effects or therapeutic benefits track with the R- or S-configuration. This cannot be studied using racemic HCQ alone, as the metabolite's chiral profile is stereochemically non-interchangeable with the parent drug.

Therapeutic Drug Monitoring Assay Development and Pharmacogenetic-Guided Dosing Algorithms for SLE

Clinical pharmacology laboratories developing LC-MS/MS methods for HCQ therapeutic drug monitoring (TDM) in systemic lupus erythematosus require cletoquine hydrochloride as a certified reference standard for calibrating DHCQ quantification in whole blood or plasma. The clinical evidence that DHCQ/HCQ metabolic ratio > 0.69 independently predicts lipid profile improvement (OR 1.77, P = 0.007) and that DHCQ concentration negatively correlates with SLEDAI disease activity scores (P = 0.011) [4] positions DHCQ as a pharmacodynamically active moiety whose monitoring may enhance HCQ dose individualization. Procurement of high-purity cletoquine hydrochloride (≥98%) enables robust calibration curve construction and quality control sample preparation for validated bioanalytical methods.

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